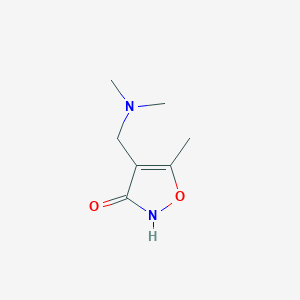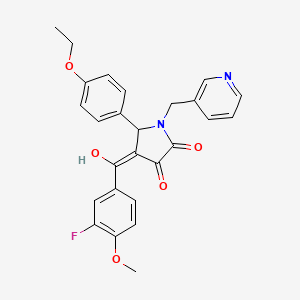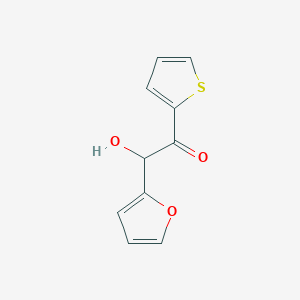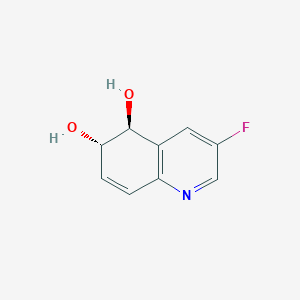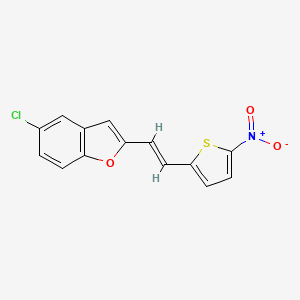
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a nitrothiophene moiety in this compound further enhances its potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic compounds. The general steps include:
Preparation of Boron Reagents: The organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The boron reagents are then coupled with the appropriate halogenated benzofuran derivative in the presence of a palladium catalyst.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the chloro group can produce various substituted benzofuran compounds.
Scientific Research Applications
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran involves its interaction with various molecular targets and pathways. The nitrothiophene moiety is known to inhibit enzymes such as mycobacterial arylamine N-acetyltransferase, which is crucial in the metabolism of certain drugs . This inhibition can lead to the accumulation of toxic intermediates, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(5-nitrothiophen-2-yl)-1H-benzimidazole: Shares the nitrothiophene moiety and exhibits similar biological activities.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Another benzofuran derivative with notable biological activities.
Uniqueness
5-Chloro-2-(2-(5-nitrothiophen-2-yl)vinyl)benzofuran is unique due to its combination of a benzofuran core with a nitrothiophene moiety, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C14H8ClNO3S |
|---|---|
Molecular Weight |
305.7 g/mol |
IUPAC Name |
5-chloro-2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]-1-benzofuran |
InChI |
InChI=1S/C14H8ClNO3S/c15-10-1-5-13-9(7-10)8-11(19-13)2-3-12-4-6-14(20-12)16(17)18/h1-8H/b3-2+ |
InChI Key |
RUEQRVXYCGBAIV-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)/C=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


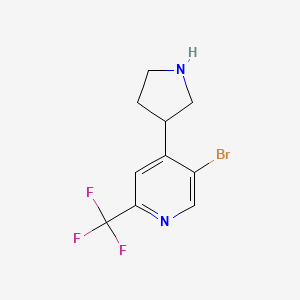
![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)
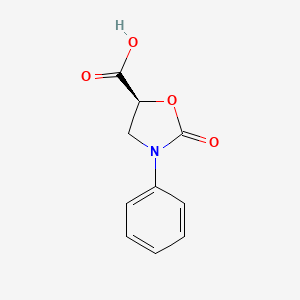
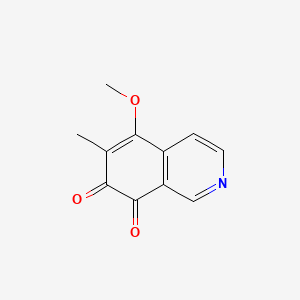
![(3AR,6aR)-3-ethyl-3aH-cyclopenta[d]isoxazol-4(6aH)-one](/img/structure/B12880324.png)
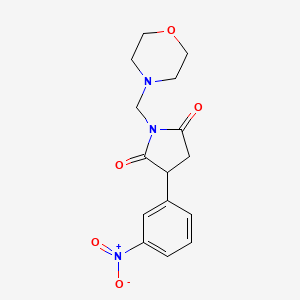
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)



